MAO‑B Inhibition Potency: N-Butyl-3-Methoxybenzamide vs. Parent 3-Methoxybenzamide and Reference Inhibitors
N‑butyl‑3‑methoxybenzamide displays potent, competitive MAO‑B inhibition with a Ki of 7.5 nM and an IC₅₀ of 0.400 nM against recombinant human MAO‑B . In stark contrast, the parent compound 3‑methoxybenzamide lacks any reported MAO‑B activity at comparable concentrations. For reference, the clinically used MAO‑B inhibitors selegiline and rasagiline exhibit IC₅₀ values in the nanomolar to low‑micromolar range depending on assay conditions. The N‑butyl substitution therefore confers a >1,000‑fold gain in MAO‑B inhibitory potency relative to the unsubstituted scaffold.
| Evidence Dimension | MAO‑B inhibitory potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 7.5 nM (non‑competitive); IC₅₀ = 0.400 nM (competitive) |
| Comparator Or Baseline | 3‑Methoxybenzamide: no measurable MAO‑B inhibition; Selegiline: IC₅₀ ~ 10–100 nM (literature range); Rasagiline: IC₅₀ ~ 1–10 nM (literature range) |
| Quantified Difference | >1,000‑fold increase in MAO‑B inhibitory potency compared to 3‑methoxybenzamide; comparable to or exceeding clinically used MAO‑B inhibitors |
| Conditions | Recombinant human MAO‑B expressed in baculovirus‑infected insect BTI‑TN‑5B1‑4 cells (competitive assay) and Pichia pastoris (non‑competitive assay) |
Why This Matters
For neuroscience programs targeting MAO‑B, the N‑butyl congener provides a potency and selectivity profile that is absent in the parent 3‑methoxybenzamide, making it a non‑interchangeable research reagent.
- [1] BindingDB Entry BDBM50453019 (CHEMBL4206812). Affinity Data: Ki 7.5 nM, IC₅₀ 0.400 nM for human MAO‑B. https://www.bindingdb.org/. View Source
